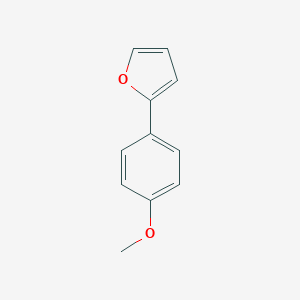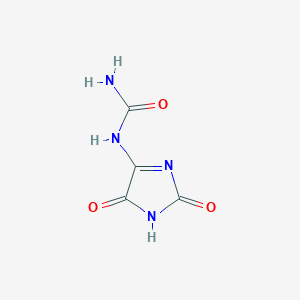
5,5-Difluoropiperidine-2-carboxylic acid
Descripción general
Descripción
5,5-Difluoropiperidine-2-carboxylic acid is a chemical compound with the CAS Number: 1255663-89-8 . It has a molecular weight of 165.14 and its IUPAC name is 5,5-difluoro-2-piperidinecarboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 5,5-Difluoropiperidine-2-carboxylic acid is C6H9F2NO2 . The InChI code for this compound is 1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11) .Physical And Chemical Properties Analysis
The exact mass of 5,5-Difluoropiperidine-2-carboxylic acid is 165.06000 . It has a PSA of 49.33000 and a LogP of 0.78710 . The compound is solid in physical form . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications 5,5-Difluoropiperidine-2-carboxylic acid and its derivatives have been widely researched for their potential applications in medicinal chemistry. Moens et al. (2012) developed a strategy for synthesizing functionalized 5,5-difluoropiperidines, which serve as significant building blocks in medicinal chemistry. They demonstrated a three-step procedure starting from ethyl bromodifluoroacetate to synthesize 5,5-difluoropiperidinone carboxylic acids, which were further modified to produce trans-substituted 5,5-difluoro-2-arylpiperidinone-3-carboxylates and hydroxymethylpiperidines (Moens et al., 2012).
Continuous Flow Carboxylation for Medicinal Chemistry Kestemont et al. (2021) reported a large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process. This process facilitated the safe and scalable preparation of the carboxylic acid, significantly supporting medicinal chemistry research (Kestemont et al., 2021).
Synthetic Pathways and Applications Verniest et al. (2008) explored new synthetic pathways toward valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines. Their methodology was applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, showing the compound's potential in various chemical syntheses (Verniest et al., 2008).
Novel Synthesis Techniques Surmont et al. (2010) described synthetic routes toward new 5-amino- and 5-hydroxy-3,3-difluoropiperidines, which are of high interest as building blocks in medicinal chemistry. They highlighted key steps such as N-halosuccinimide-induced cyclization and iodolactonization in their synthesis processes (Surmont et al., 2010).
Building Blocks for Alkaloids Takahata et al. (2002) examined C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block for piperidine-related alkaloids. They utilized desymmetrization techniques to synthesize these compounds, indicating the versatility of difluoropiperidine derivatives in complex organic syntheses (Takahata et al., 2002).
Difluoropiperidines in Solar Cell Research Constable et al. (2009) discussed the synthesis of copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, which included the use of difluoropiperidine derivatives. These complexes were prepared for use in copper-based dye-sensitized solar cells, illustrating an application of difluoropiperidine derivatives in renewable energy research (Constable et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5,5-Difluoropiperidine-2-carboxylic acid are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes, but the specifics of these interactions are still being investigated .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be better understood .
Result of Action
As research progresses, it is expected that the specific effects of this compound at the molecular and cellular level will be better understood .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .
Propiedades
IUPAC Name |
5,5-difluoropiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRDTSYFQNDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoropiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)



![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)